molecular formula C13H16N2O2S B2536339 N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034390-66-2

N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2536339
CAS RN: 2034390-66-2
M. Wt: 264.34
InChI Key: AYMFCLZZYSLCDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The substituted thiophen-2-amine was converted into the desired N-(thiophen-2-yl) nicotinamide derivatives through acylation with the obtained acyl chloride under basic conditions .


Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” is represented by the molecular formula C14H18N2O2S. Another compound, “2-Cyclopropyl-N-(tetrahydro-2H-thiopyran-3-yl)nicotinamide”, has a similar structure with a molecular formula of C14H18N2OS .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide” and “N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” may also have similar biological potentials.

Asymmetric [3 + 2] Photocycloadditions

The compound has been used in asymmetric [3 + 2] photocycloadditions with cyclopropylamines . This method is effective for electron-neutral olefins, and it has been used to construct all-carbon quaternary stereocenters from 1,1-diaryl ethylenes .

Synthesis of Novel 2-(Pyridin-2-yl)

The compound can be synthesized through a convenient four-step procedure . This process involves esterification of nicotinic acid, oxidation with 3-chloroperoxybenzoic acid (mCPBA), and a nucleophilic reaction .

Thiophene Derivatives

Thiophene-based analogs, which include “N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide”, have been studied extensively due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Fungicidal Activity

“N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” derivatives have shown significant fungicidal activity . For example, compound 4f displayed excellent efficacies against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules have been used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) .

Future Directions

The future directions for “N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” and related compounds could involve further structural optimization. N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . In particular, compound 4f is a promising fungicide candidate against cucumber downy mildew that can be used for further development .

properties

IUPAC Name

N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c16-12(15-9-3-4-9)11-2-1-6-14-13(11)17-10-5-7-18-8-10/h1-2,6,9-10H,3-5,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMFCLZZYSLCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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